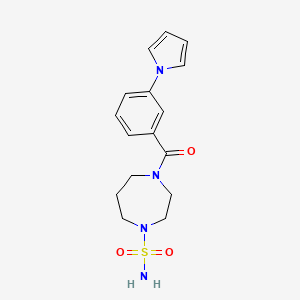![molecular formula C12H13N5 B7573961 2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile](/img/structure/B7573961.png)
2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile, also known as AG1478, is a small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been linked to various types of cancer, including lung, breast, and colorectal cancer. Therefore, AG1478 has been extensively studied as a potential therapeutic agent for cancer treatment.
作用机制
2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile specifically targets the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, 2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile has been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and paclitaxel.
实验室实验的优点和局限性
2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile is a highly specific inhibitor of EGFR tyrosine kinase, which makes it a valuable tool compound for studying the role of EGFR in various biological processes. However, 2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile has some limitations, such as its low solubility in aqueous solutions and its potential off-target effects on other tyrosine kinases.
未来方向
There are several potential future directions for 2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile research. One direction is to develop more potent and selective EGFR inhibitors based on the structure of 2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile. Another direction is to study the role of EGFR in other biological processes, such as autophagy and DNA repair. Furthermore, 2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile could be used in combination with other therapeutic agents to improve cancer treatment outcomes. Finally, 2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile could be used as a tool compound to study the role of EGFR in non-cancerous diseases, such as Alzheimer's disease and cardiovascular disease.
合成方法
2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile can be synthesized through a multi-step process, involving the reaction of 4,6-dichloro-5-nitropyrimidine with 2-aminobenzonitrile to form 4-amino-6-chloro-5-nitropyrimidine. This intermediate product is then reacted with 2-(2-chloroethyl)-4-methylthiazole to form 4-amino-6-chloro-5-(2-chloroethyl)-2-methylthiazole. The final step involves the reaction of 4-amino-6-chloro-5-(2-chloroethyl)-2-methylthiazole with formaldehyde and methylamine to produce 2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile.
科学研究应用
2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile has been extensively studied as a potential therapeutic agent for cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile has been used as a tool compound to study the role of EGFR in various biological processes, such as cell migration, invasion, and apoptosis.
属性
IUPAC Name |
2-[(4-aminoquinazolin-2-yl)methyl-methylamino]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-17(7-6-13)8-11-15-10-5-3-2-4-9(10)12(14)16-11/h2-5H,7-8H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTXAWMLLUNJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)CC1=NC2=CC=CC=C2C(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-methylphenyl)-2-[5-(2-pyridin-3-ylcyclopropyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7573890.png)
![2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile](/img/structure/B7573912.png)
![1-Methyl-1-(1-phenylethyl)-3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7573914.png)

![8-Methyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7573926.png)
![1-(2,4-difluorophenyl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-pyridin-3-ylmethanamine](/img/structure/B7573932.png)
![5,6-Dimethyl-3-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]pyridazine-4-carboxamide](/img/structure/B7573935.png)
![1-[2-[1-[(1-Phenyltriazol-4-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573937.png)
![3-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carboxamide](/img/structure/B7573945.png)
![2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7573965.png)
